[4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone
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Overview
Description
[4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups, as well as a hexahydropyrrolo[1,2-A]pyrazine moiety. Its distinctive structure makes it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often includes the condensation of appropriate precursors such as 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with suitable reagents under controlled conditions.
Cyclization: The intermediate products undergo cyclization reactions to form the hexahydropyrrolo[1,2-A]pyrazine ring.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into a dihydropyrazole derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, research has focused on the compound’s potential therapeutic effects. Studies have investigated its activity against certain diseases, exploring its mechanism of action and efficacy in preclinical models .
Industry
Industrially, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as agrochemicals, pharmaceuticals, and advanced materials .
Mechanism of Action
The mechanism of action of [4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid
- 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, [4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone stands out due to its combined pyrazole and hexahydropyrrolo[1,2-A]pyrazine structure. This dual-ring system imparts unique chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H16ClF3N4O |
---|---|
Molecular Weight |
336.74 g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone |
InChI |
InChI=1S/C13H16ClF3N4O/c1-19-10(9(14)11(18-19)13(15,16)17)12(22)21-6-5-20-4-2-3-8(20)7-21/h8H,2-7H2,1H3 |
InChI Key |
QKWFQZMXEWXJGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)N2CCN3CCCC3C2 |
Origin of Product |
United States |
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